molecular formula C12H25IO4 B14396887 1,3,5-Triethoxy-6-iodohexan-1-OL CAS No. 88208-20-2

1,3,5-Triethoxy-6-iodohexan-1-OL

Cat. No.: B14396887
CAS No.: 88208-20-2
M. Wt: 360.23 g/mol
InChI Key: FLZZSQCNPHPGNN-UHFFFAOYSA-N
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Description

1,3,5-Triethoxy-6-iodohexan-1-OL is a chemical compound that belongs to the class of alcohols It is characterized by the presence of three ethoxy groups and one iodine atom attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triethoxy-6-iodohexan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from an alkyl halide and magnesium in an anhydrous ether solvent. This Grignard reagent is then reacted with an appropriate aldehyde or ketone to form the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triethoxy-6-iodohexan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1,3,5-Triethoxy-6-iodohexan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triethoxy-6-iodohexan-1-OL involves its interaction with various molecular targets. The ethoxy groups and iodine atom can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triethoxy-6-iodohexan-1-OL is unique due to the combination of ethoxy groups and an iodine atom on the same molecule. This unique structure provides a balance of reactivity and stability, making it valuable for specific applications in research and industry .

Properties

CAS No.

88208-20-2

Molecular Formula

C12H25IO4

Molecular Weight

360.23 g/mol

IUPAC Name

1,3,5-triethoxy-6-iodohexan-1-ol

InChI

InChI=1S/C12H25IO4/c1-4-15-10(8-12(14)17-6-3)7-11(9-13)16-5-2/h10-12,14H,4-9H2,1-3H3

InChI Key

FLZZSQCNPHPGNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(CI)OCC)CC(O)OCC

Origin of Product

United States

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